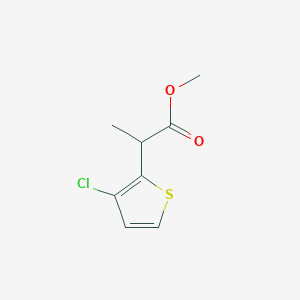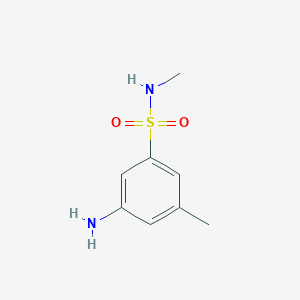![molecular formula C9H17NO2 B13068083 3-[(2-Methoxycyclopentyl)oxy]azetidine](/img/structure/B13068083.png)
3-[(2-Methoxycyclopentyl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxycyclopentyl)oxy]azetidine is a synthetic organic compound featuring a four-membered azetidine ring substituted with a 2-methoxycyclopentyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxycyclopentyl)oxy]azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the photocycloaddition of an imine with an alkene.
Introduction of the 2-Methoxycyclopentyl Group: This step can be achieved via nucleophilic substitution reactions where a suitable azetidine precursor reacts with 2-methoxycyclopentyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidine ring or the cyclopentyl group, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or organolithium reagents can be employed under appropriate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, alkylated derivatives.
Chemistry:
Synthesis of Complex Molecules: The unique reactivity of the azetidine ring makes it a valuable intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: Azetidines can be used as monomers in ring-opening polymerization to produce polyamines with applications in coatings and materials science.
Biology and Medicine:
Drug Discovery: The azetidine scaffold is explored in medicinal chemistry for the development of new pharmaceuticals due to its stability and reactivity.
Biological Probes: Modified azetidines can serve as probes for studying biological processes and enzyme functions.
Industry:
Material Science: Azetidine derivatives are used in the development of advanced materials with specific properties, such as enhanced mechanical strength or chemical resistance.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxycyclopentyl)oxy]azetidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azetidine ring’s strain can facilitate ring-opening reactions, leading to the formation of reactive intermediates that interact with molecular targets.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness: 3-[(2-Methoxycyclopentyl)oxy]azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methoxycyclopentyl group enhances its stability and modifies its reactivity compared to unsubstituted azetidines or other similar compounds.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(2-methoxycyclopentyl)oxyazetidine |
InChI |
InChI=1S/C9H17NO2/c1-11-8-3-2-4-9(8)12-7-5-10-6-7/h7-10H,2-6H2,1H3 |
InChI Key |
LLOUHYRLXVHSCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


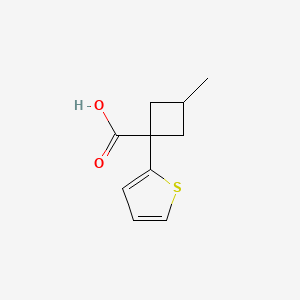
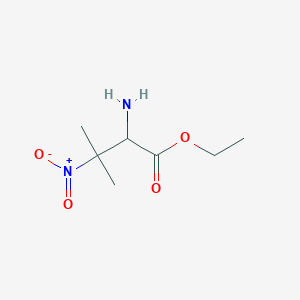

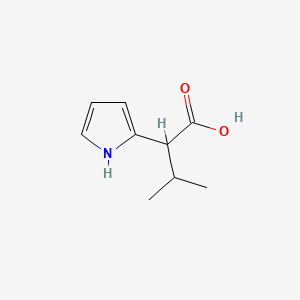
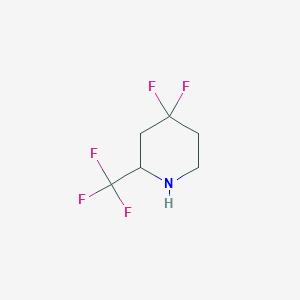
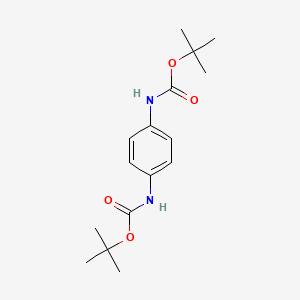
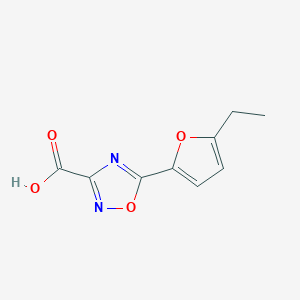

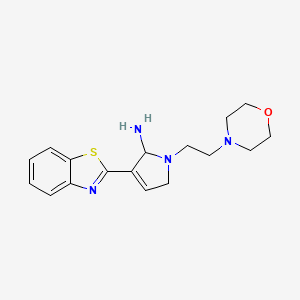
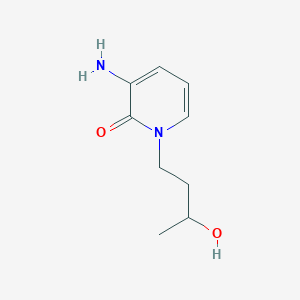
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
